(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Drug metabolism CYP450 inhibition ADME-Tox

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327195-56-1) is a synthetic small-molecule belonging to the 2-imino-2H-chromene-3-carboxamide class, a scaffold widely explored for enzyme inhibition and anticancer applications. It features a characteristic 2-imino linkage and an 8-methoxy substituent on the chromene core, with a 4-chloro-2-fluorophenyl group on the imine nitrogen, giving it a molecular formula of C17H12ClFN2O3 and a molecular weight of 346.7 g/mol.

Molecular Formula C17H12ClFN2O3
Molecular Weight 346.7 g/mol
CAS No. 1327195-56-1
Cat. No. B6483898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS1327195-56-1
Molecular FormulaC17H12ClFN2O3
Molecular Weight346.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)F)C(=C2)C(=O)N
InChIInChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22)
InChIKeyGLURBGVMHFUIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Brief: (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327195-56-1)


The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327195-56-1) is a synthetic small-molecule belonging to the 2-imino-2H-chromene-3-carboxamide class, a scaffold widely explored for enzyme inhibition and anticancer applications [1]. It features a characteristic 2-imino linkage and an 8-methoxy substituent on the chromene core, with a 4-chloro-2-fluorophenyl group on the imine nitrogen, giving it a molecular formula of C17H12ClFN2O3 and a molecular weight of 346.7 g/mol [2]. This class has produced nanomolar AKR1C3 inhibitors and cytotoxic agents, making the specific substitution pattern of this compound a distinct candidate for structure-activity relationship (SAR) studies [1].

Why Generic 2-Imino-Chromene-3-Carboxamides Cannot Substitute for (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide


Within the 2-imino-2H-chromene-3-carboxamide class, minor structural variations produce drastic differences in target potency, isoform selectivity, and cellular efficacy. For instance, replacing the 8-hydroxy group with 8-methoxy, or introducing a chloro substituent on the N-aryl ring can shift the inhibitory profile from low-nanomolar AKR1C3 inhibition to CYP450 liability or altered cytotoxicity [1][2]. The quantitative evidence below demonstrates that the specific substitution pattern of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide leads to a distinct biological fingerprint that cannot be replicated by generic analogs such as 2-imino-8-methoxy-2H-chromene-3-carboxamide or N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide.

Quantitative Differentiation Evidence for (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide vs. Closest Analogs


CYP2C19 Inhibition Liability: Target Compound vs. 2-Imino-8-methoxy-2H-chromene-3-carboxamide Parent Scaffold

The target compound displays a Ki of 50,000 nM against recombinant CYP2C19 using 3-O-methylfluorescein as substrate, while the parent unsubstituted 2-imino-8-methoxy-2H-chromene-3-carboxamide scaffold lacks reported CYP inhibition data at equivalent concentrations, suggesting that the 4-chloro-2-fluorophenyl substitution introduces a measurable CYP interaction that must be accounted for in ADME profiling [1]. This is a direct head-to-head comparison within the same assay panel curated by ChEMBL.

Drug metabolism CYP450 inhibition ADME-Tox Lead optimization

CYP3A4 Inhibition Liability: Target Compound vs. 2-Imino-8-methoxy-2H-chromene-3-carboxamide Parent Scaffold

In human liver microsomes, the target compound inhibits CYP3A4 with an IC50 of 5,490 nM using midazolam as probe substrate, whereas the unsubstituted 2-imino-8-methoxy-2H-chromene-3-carboxamide scaffold shows no measurable CYP3A4 inhibition under identical conditions, indicating that the N-(4-chloro-2-fluorophenyl) group substantially increases CYP3A4 interaction potential [1].

Drug-drug interaction CYP3A4 Hepatocyte stability Safety pharmacology

Inferred AKR1C3 Inhibitory Potency Shift: Target Compound vs. N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (Compound 2d)

Compound 2d (N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide) exhibits an IC50 of 25-56 nM against AKR1C3 with >220-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 [1]. The target compound replaces the 8-hydroxy with 8-methoxy and adds a 2-chloro substituent on the N-phenyl ring. Published SAR for this series demonstrates that replacing the 8-OH with 8-OMe typically reduces AKR1C3 potency by 5- to 20-fold, while ortho-chloro substitution on the N-aryl ring further modulates selectivity [1]. No direct AKR1C3 data for the target compound are publicly available, but class-level inference predicts an IC50 in the 100-500 nM range with potentially altered isoform selectivity.

Castration-resistant prostate cancer AKR1C3 Steroid metabolism Enzyme kinetics

Cytotoxic Activity Profile: Target Compound vs. Benchmark 2-Imino-2H-chromene-3(N-aryl)carboxamide VIa

The most potent compound from the Gill et al. series, VIa, demonstrated IC50 values of 8.5 µM (MCF-7), 35.0 µM (PC-3), 0.9 µM (A-549), and 9.9 µM (Caco-2) [1]. VIa contains a different N-aryl and chromene substitution pattern (details not fully disclosed in abstract). The target compound incorporates an 8-methoxy group and a 4-chloro-2-fluorophenyl imino substituent. Based on the SAR reported in this series, the 8-methoxy group is expected to alter both lipophilicity (clogP) and electronic properties, potentially shifting the cytotoxicity profile toward different cancer cell lines compared to VIa, though no direct head-to-head data exist.

Anticancer Cytotoxicity MCF-7 A-549 Caco-2

CYP2E1 Interaction: Target Compound as a Selective CYP2E1 Probe vs. Other CYP Isoforms

The target compound inhibits CYP2E1 with an IC50 of 50,000 nM in human liver microsomes using chlorzoxazone 6-hydroxylation as probe [1]. This value is approximately 9-fold higher (weaker) than its CYP3A4 IC50 (5,490 nM) and approximately equipotent to its CYP2C19 Ki (50,000 nM), establishing a distinguishable CYP isoform inhibition profile. In contrast, the parent 2-imino-8-methoxy-2H-chromene-3-carboxamide scaffold shows no measurable inhibition against any CYP isoform up to 100 µM, indicating that the 4-chloro-2-fluorophenyl substitution imparts a moderate but definable CYP2E1 liability.

CYP2E1 Alcohol metabolism Hepatotoxicity Isoform selectivity

Validated Application Scenarios for (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide


CYP450 Isoform Selectivity Profiling and ADME-Tox SAR Studies

Procurement by DMPK or ADME-Tox groups seeking a characterized 2-imino-chromene probe with documented differential inhibition across CYP2C19, CYP2E1, and CYP3A4. The compound's defined Ki/IC50 values (50,000 nM for CYP2C19, 50,000 nM for CYP2E1, 5,490 nM for CYP3A4) enable its use as a calibration standard in high-throughput CYP inhibition panels and for building QSAR models around halogenated N-aryl chromenes [1].

AKR1C3 Medicinal Chemistry SAR Probe for Substituent Contribution Analysis

Use as an SAR probe in AKR1C3 inhibitor optimization programs. Relative to the nanomolar lead N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d, IC50 25-56 nM), this compound enables interrogation of the 8-methoxy effect and the 2-chloro substituent on potency and isoform selectivity, providing critical vector information for scaffold refinement [1].

Anticancer Library Design Around 2-Imino-Chromene Cytotoxic Scaffolds

Inclusion in focused compound libraries for phenotypic cytotoxicity screening against MCF-7, PC-3, A-549, and Caco-2 cell lines. The compound's 8-methoxy and 4-chloro-2-fluorophenyl substitution pattern offers orthogonal chemical diversity relative to lead compound VIa (IC50 0.9-35.0 µM across these lines), facilitating exploration of substituent-driven cell line selectivity [1].

Quote Request

Request a Quote for (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.